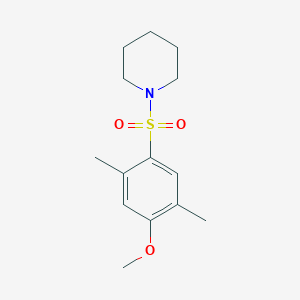
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether, also known as DPCPX, is a highly selective antagonist of adenosine A1 receptors. It is widely used in scientific research to investigate the physiological and biochemical effects of adenosine A1 receptors.
Mechanism of Action
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether acts as a competitive antagonist of adenosine A1 receptors. It binds to the receptor site, preventing the binding of adenosine and blocking its effects. This results in a decrease in the inhibitory effect of adenosine on neurotransmitter release.
Biochemical and Physiological Effects:
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether has been shown to have a number of biochemical and physiological effects. It has been found to reduce the frequency and duration of epileptic seizures, improve cognitive function, and reduce the risk of cardiovascular disease. It has also been shown to have neuroprotective effects, reducing the risk of neurodegenerative disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether in lab experiments include its high selectivity for adenosine A1 receptors, its well-established mechanism of action, and its ability to produce consistent and reproducible results. However, its limitations include its high cost and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several potential future directions for research involving 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether. One area of interest is the role of adenosine A1 receptors in the regulation of sleep and wakefulness. Another potential direction is the investigation of the therapeutic potential of 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether in the treatment of neurodegenerative disorders. Additionally, there is ongoing research into the development of more selective and potent adenosine A1 receptor antagonists.
Synthesis Methods
The synthesis of 2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether involves a series of chemical reactions starting from 2,5-dimethyl-4-nitrophenol and 1-piperidinesulfonyl chloride. The final product is obtained through a reaction with sodium hydride and methyl iodide.
Scientific Research Applications
2,5-Dimethyl-4-(1-piperidinylsulfonyl)phenyl methyl ether is used in scientific research to investigate the role of adenosine A1 receptors in various physiological and biochemical processes. It has been shown to be effective in the study of cardiovascular diseases, epilepsy, and neurodegenerative disorders.
properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
1-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-11-10-14(12(2)9-13(11)18-3)19(16,17)15-7-5-4-6-8-15/h9-10H,4-8H2,1-3H3 |
InChI Key |
NUSDJXOQJGBIIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCCCC2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethyl-4-[(4-propoxyphenyl)sulfonyl]morpholine](/img/structure/B279045.png)
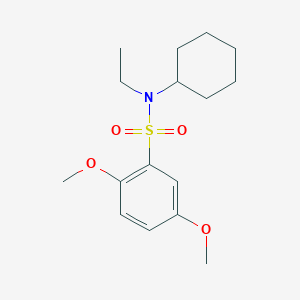

![2-isopropyl-1-[(2,3,5,6-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279050.png)

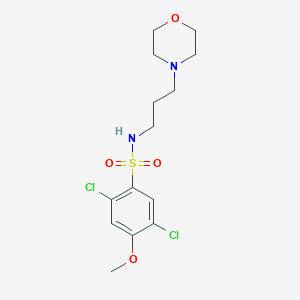

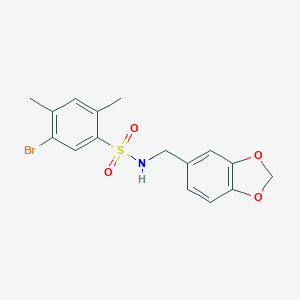

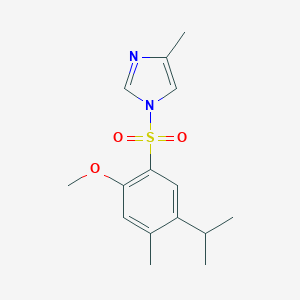

![1-[(4-isopropylphenyl)sulfonyl]-1H-imidazole](/img/structure/B279086.png)
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)
![1-[(4-Isopropylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B279095.png)